MoTP

Overview

Description

Molecularly targeted therapies (MoTP) are a form of cancer treatment that uses drugs or other substances to target specific molecules involved in the growth, progression, and spread of cancer cells. MoTP offers a more targeted approach to treating cancer, as opposed to traditional treatments such as chemotherapy, which can have a range of side effects. MoTP drugs are designed to target specific molecules involved in cancer cell growth and spread, and are designed to be more effective and less toxic than traditional treatments.

Scientific Research Applications

Sustainable Development and Environmental Impact

The application of MoTP in sustainable development focuses on optimizing transportation time and costs while minimizing environmental pollution. A study by Maity, Roy, & Verdegay (2019) emphasizes the importance of considering negative externalities on the environment and quality of life in transportation planning. This approach is essential for achieving continued economic development without detriment to natural resources.

Transportation Problem with Interval Goal

The research by Roy, Maity, Weber, & Gök (2017) investigates multi-choice multi-objective transportation problems (MCMTP) with interval goals. This study addresses the challenges posed by interval-valued aspiration levels in the objectives of transportation problems, proposing new approaches like revised multi-choice goal programming for better decision-making outcomes.

Interactive Approach for Interval Parameters

In Yu, Hu, & Chang (2015), the researchers developed an interactive approach to determine preferred solutions for MoTP with interval parameters. This methodology is particularly effective in handling impreciseness in transportation parameters, proving useful for real-world applications like broadband access solutions.

Utility Function Approach in Grey Transportation Problem

The study by Roy, Maity, & Weber (2017) formulates a Two-Stage MoTP incorporating grey parameters (uncertainty) in supply and demands. By introducing a utility function and a revised multi-choice goal programming approach, this study provides a robust method for decision-making in uncertain transportation environments.

Multi-Objective Transportation Problem in Construction Projects

Panwar, Tripathi, & Jha (2019) developed a qualitative framework for selecting optimization algorithms for MoTP in construction projects. This framework assists in identifying the most appropriate algorithm for optimizing multiple objectives in project scheduling, enhancing efficiency in construction management.

Fuzzy Programming Approach in Transportation

Singh, Kumari, & Singh (2017) introduce a method combining fuzzy programming, goal programming, and interactive programming to find compromise solutions in MoTP. This approach is significant for dealing with the conflicting nature of objectives in transportation problems.

Cost Reliability in Uncertain Environments

Maity, Roy, & Verdegay (2016) explore the reliability concept in transportation costs under uncertain environments in MoTP. The study Maity, Roy, & Verdegay (2016) emphasizes the importance of considering uncertainty in supply and demand parameters for effective decision-making in transportation planning.

Mechanism of Action

Target of Action

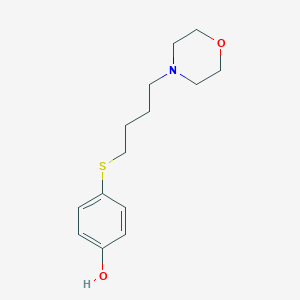

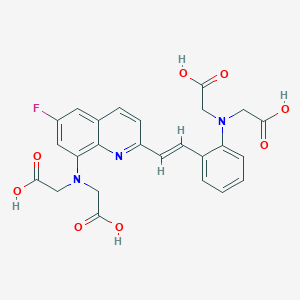

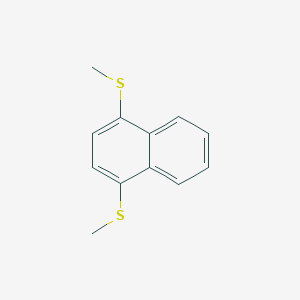

MoTP, also known as 4-(4-morpholin-4-ylbutylsulfanyl)phenol, primarily targets melanocytes in zebrafish . Melanocytes are cells that produce melanin, the pigment responsible for the color of skin, hair, and eyes. In particular, MoTP targets melanoblasts and newly formed melanocytes, which have high tyrosinase activity .

Mode of Action

MoTP is converted to a cytotoxin in cells with high tyrosinase activity . Tyrosinase is an enzyme that is crucial for the production of melanin. The cytotoxic effect of MoTP leads to the ablation of melanocytes . This means that the melanocytes are destroyed, leading to a loss of pigmentation.

Biochemical Pathways

It is known that the compound’s cytotoxic effect is dependent on the activity of the enzyme tyrosinase . This suggests that MoTP may interfere with the melanogenesis pathway, which involves the conversion of the amino acid tyrosine to melanin via a series of enzymatic reactions catalyzed by tyrosinase.

Result of Action

The primary result of MoTP’s action is the ablation of melanocytes in zebrafish . This leads to a loss of pigmentation, as melanocytes are responsible for producing melanin. Following the wash-out of MoTP, regeneration occurs through the proliferation of melanocyte stem cells .

Action Environment

For instance, the storage conditions for MoTP are recommended to be at -20°C in a desiccated environment .

properties

IUPAC Name |

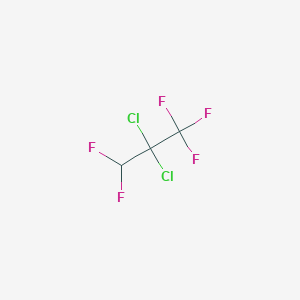

4-(4-morpholin-4-ylbutylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15/h3-6,16H,1-2,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKNLUTUXZDOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCSC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389177 | |

| Record name | 4-(4-Morpholinobutylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Morpholinobutylthio)phenol | |

CAS RN |

57055-82-0 | |

| Record name | 4-(4-Morpholinobutylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (2-Morpholinobutyl)-4-thiophenol (MoTP) is a small molecule that specifically ablates zebrafish larval melanocytes and melanoblasts []. This melanocytotoxicity is dependent on tyrosinase activity, an enzyme found in melanocytes, which converts MoTP to cytotoxic quinone species [].

A: ErbB signaling, specifically through the erbb3b receptor tyrosine kinase, is crucial for establishing the adult melanocyte stem cells (MSCs) responsible for regeneration after MoTP-induced ablation []. While embryonic melanocytes develop normally, both erbb3b mutants and wild-type fish treated with the ErbB inhibitor AG1478 fail to regenerate melanocytes []. This suggests distinct origins for embryonic and regeneration melanocytes.

A: Yes, overexpressing the Kit ligand, kitla, in transgenic larvae can rescue AG1478-blocked regeneration, suggesting that ErbB signaling likely acts upstream of Kit signaling in promoting MSC progression and specification [].

A: MotPS is a stator complex found in the flagellar motor of bacteria like Bacillus subtilis, functioning alongside the H+-driven MotAB stator [, ]. MotPS utilizes a Na+ gradient for energy and contributes significantly to motility under specific conditions such as elevated pH, high Na+ concentrations, and high viscosity environments [, , ].

A: While not essential for swimming motility, MotPS is crucial for efficient biofilm maturation in Bacillus subtilis []. Although MotPS depletion doesn't significantly delay biofilm initiation, it reduces the number of viable cells within the mature biofilm []. This suggests that MotPS-dependent motility is important for maintaining cell viability within the biofilm structure, especially in high viscosity conditions where MotPS outcompetes MotAB [].

A: Yes, research on the alkaliphilic bacterium Bacillus alcalophilus revealed that its MotPS complex can utilize not only Na+ but also K+ and Rb+ as coupling ions for flagellar rotation []. Interestingly, a single mutation in the BA-MotS subunit can abolish K+ and Rb+ usage, converting BA-MotPS to a Na+-specific stator [].

A: Conserved charged residues within the cytoplasmic loops of MotA and MotP are essential for flagellar rotation in Bacillus subtilis []. Site-directed mutagenesis studies revealed that mutations in these residues, particularly MotA-E98, MotA-E102, MotP-R94, MotP-K95, and MotP-E107, significantly impair motility []. These residues are thought to interact with conserved charged residues in the rotor protein FliG, facilitating torque generation [].

A: The MotP subunit plays a critical role in determining the ion selectivity of the flagellar motor, particularly for K+ []. Studies using chimeric stators, combining subunits from Na+-coupled and Na+/K+-coupled motors, showed that the presence of the MotP subunit conferred the ability to utilize K+ as a coupling ion [].

A: High-speed atomic force microscopy revealed that Na+ binding induces a conformational change in the MotPS complex, specifically in the peptidoglycan-binding (PGB) domain of the MotS subunit []. This Na+-induced folding and dimerization of the PGB domain allows the MotPS complex to bind to the peptidoglycan layer and assemble into a functional motor unit [].

A: The research describes mononuclear and binuclear molybdenum complexes with the general formula [MoTp(NO)X(L-L)] and [{(NO)MoTpX}2(L-L)] respectively []. In these formulae:

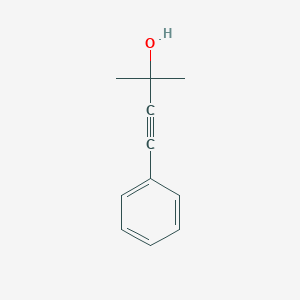

- L-L represents a bidentate ligand, typically a bipyridine derivative (e.g., 3,3'-bipyridine, 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethane) or a polyene chain [].

A: The Mo-N(pyridyl) bond distances in these complexes, typically around 2.196 Å, are longer than those observed in related amide complexes []. This suggests a weaker degree of π bonding between the molybdenum center and the pyridyl nitrogen compared to the amide nitrogen [].

A: Cyclic voltammetry studies showed that monometallic molybdenum complexes typically exhibit a single one-electron reduction process, while their bimetallic counterparts display two distinct one-electron reduction events []. This difference arises from the electronic communication between the two molybdenum centers in the bimetallic complexes [].

A: Research has shown that molybdenum complexes of the type MoTp(NO)(DMAP)(η2-ligand) can undergo ligand exchange reactions, where DMAP is 4-(dimethylamino)pyridine and the η2-ligand can be an alkene, ketone, or arene []. For instance, an oxidant-initiated substitution process allows for alkene-to-ketone exchange, catalyzed by metallocene oxidants like ferrocenium or cobaltocenium [].

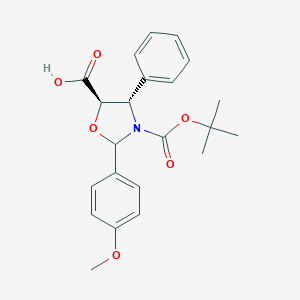

A: The chiral α-pinene ligand plays a crucial role in controlling the enantioselectivity of substitution reactions at the molybdenum center []. For example, the (RMo,R)-MoTp(NO)(DMAP)(η2-α-pinene) complex can be converted to the enantioenriched (S)-MoTp(NO)(DMAP)(I) complex with high enantiomeric ratios (er = 99:1) []. This chirality transfer from α-pinene to the molybdenum center allows for the synthesis of other enantioenriched molybdenum complexes and organic molecules [].

A: MOTPs are mathematical optimization problems that involve transporting goods from multiple sources to multiple destinations while considering various conflicting objectives like cost, delivery time, unfulfilled demand, and environmental impact [, , , , , ].

A: Various approaches exist for solving MOTPs, including goal programming (GP) [, ], revised multi-choice goal programming (RMCGP) [], utility function approaches [], conic scalarization functions (CSF) [], and fuzzy DEA (FFDEA) methods []. These methods aim to find optimal solutions that balance conflicting objectives and address uncertainties in parameters such as supply, demand, and transportation costs.

A: Real-world transportation scenarios often involve uncertainty in parameters like supply, demand, and cost. This uncertainty makes traditional linear programming methods inadequate []. Addressing this uncertainty requires using techniques like interval-valued parameters [, ], chance-constrained programming [], and fuzzy multi-choice goal programming [], allowing for more robust solutions in practical applications.

A: MOTPs can incorporate environmental considerations like minimizing pollution as an objective alongside traditional factors like cost and time []. This allows decision-makers to assess trade-offs between economic and environmental goals, promoting sustainability in transportation planning. For example, a study utilized MOTP to optimize transportation time and cost while minimizing environmental impact, showcasing its applicability in sustainable development [].

A: Spectroscopic data, including IR, 1H NMR, and FAB mass spectrometry, have been used to characterize oxo-bridged (haloarylimido)[tris(3,5-dimethylpyrazolyl)borato]molybdenum(V) complexes [, , , , , ]. These techniques provide information on the molecular structure and bonding within the complexes.

A: Research suggests that a mononuclear molybdenum complex with the formula [MoTp*(NO)I(X)], where X is 1,4-bis(pyridin-4-ylethynyl)benzene, exhibits promising photoelectrochemical properties when sensitized on TiO2 electrodes []. This complex generated a positive photoinduced current in a basic electrolyte solution, indicating its potential as a photosensitizer for direct water splitting applications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)